1-Phenyleicosane
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Overview
Description
. It is a long-chain alkylbenzene, where a phenyl group is attached to the eicosane chain. This compound is part of the larger family of hydrocarbons and is characterized by its relatively high molecular weight and hydrophobic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyleicosane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with eicosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+C20H41ClAlCl3C6H5C20H41+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1-Phenyleicosane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alkyl chain into carboxylic acids or ketones.
Reduction: Hydrogenation reactions can be carried out using catalysts like palladium on carbon (Pd/C) to reduce any unsaturated bonds present in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 or Cl2 with UV light or FeCl3 catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
1-Phenyleicosane has several applications in scientific research:
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Mechanism of Action
The mechanism of action of 1-Phenyleicosane primarily involves its interaction with hydrophobic environments. Due to its long alkyl chain, it can embed itself within lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyleicosane: Similar in structure but with a cyclohexyl group instead of a phenyl group.
2-Phenyleicosane: The phenyl group is attached to the second carbon of the eicosane chain.
4-Phenyleicosane: The phenyl group is attached to the fourth carbon of the eicosane chain.
Uniqueness
1-Phenyleicosane is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its long alkyl chain combined with the aromatic phenyl group makes it particularly useful in studies involving hydrophobic interactions and membrane dynamics .
Properties
CAS No. |
2398-68-7 |
---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
icosylbenzene |
InChI |
InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-26-24-21-19-22-25-26/h19,21-22,24-25H,2-18,20,23H2,1H3 |
InChI Key |
HPPLZROUJULWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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